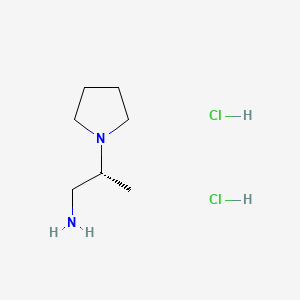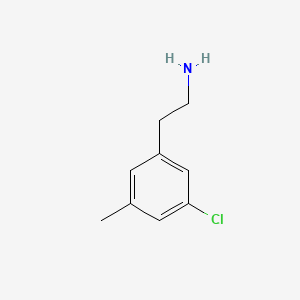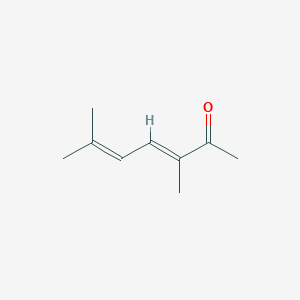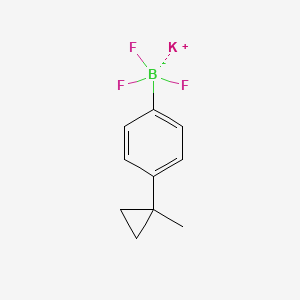
Potassium trifluoro(4-(1-methylcyclopropyl)phenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide is a specialized organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is notable for its stability under oxidative conditions and its versatility as a coupling partner in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide typically involves the reaction of the corresponding arylboronic acid with potassium fluoride and a fluorinating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or acetonitrile under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating to facilitate the formation of the trifluoroborate salt.
Industrial Production Methods
Industrial production of potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically isolated by crystallization or precipitation, followed by purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Reduction: Reduction reactions can convert the trifluoroborate group to a borohydride or other boron-containing species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like ether or tetrahydrofuran.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with conditions varying depending on the specific nucleophile and desired product.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides or other reduced boron species.
Substitution: Various substituted aryl compounds, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide has numerous applications in scientific research:
Chemistry: Widely used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide in cross-coupling reactions involves the formation of a palladium or nickel complex with the trifluoroborate group. This complex undergoes transmetalation, where the aryl group is transferred from boron to the metal catalyst. Subsequent reductive elimination releases the coupled product and regenerates the catalyst. The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal complex.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selective activation or inhibition of specific pathways is desired. Its stability under oxidative conditions and compatibility with various reaction conditions further enhance its utility in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H11BF3K |
|---|---|
Peso molecular |
238.10 g/mol |
Nombre IUPAC |
potassium;trifluoro-[4-(1-methylcyclopropyl)phenyl]boranuide |
InChI |
InChI=1S/C10H11BF3.K/c1-10(6-7-10)8-2-4-9(5-3-8)11(12,13)14;/h2-5H,6-7H2,1H3;/q-1;+1 |
Clave InChI |
VIHXOIGIWUPOOP-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(C=C1)C2(CC2)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


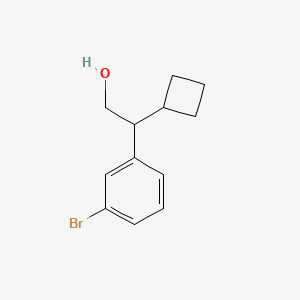
![3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13454796.png)
![(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine](/img/structure/B13454803.png)
![{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene](/img/structure/B13454807.png)
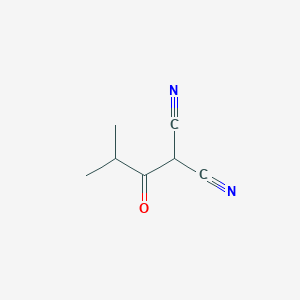
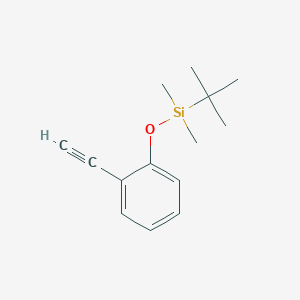
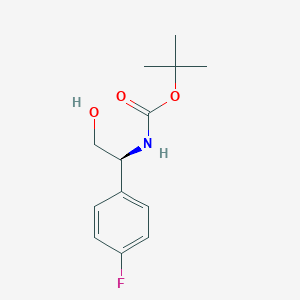
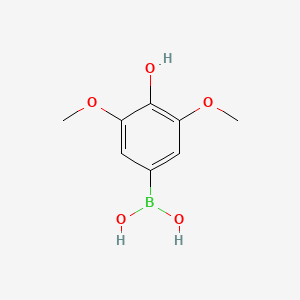
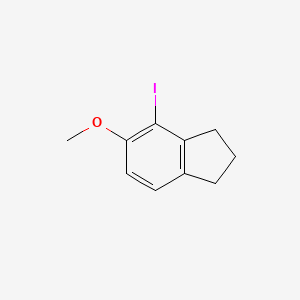
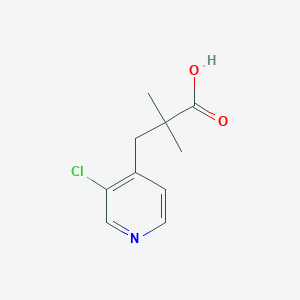
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
